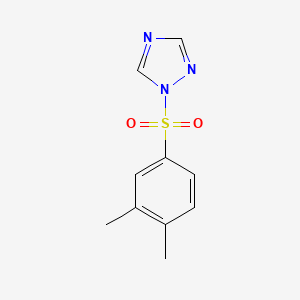

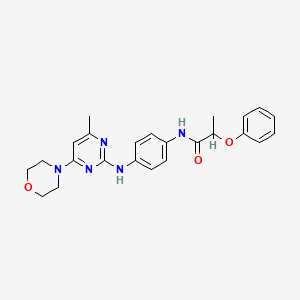

![molecular formula C15H11BrClFN2O3 B2685497 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate CAS No. 1291870-63-7](/img/structure/B2685497.png)

2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties and has been found to have various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis and Application in Medicinal Chemistry

- The compound is an important intermediate in the synthesis of various pharmacologically active molecules. For instance, it is utilized in the scalable synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, which is a key step in creating HIV-1 integrase inhibitors (Boros et al., 2007).

- Additionally, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, related to the compound , has been synthesized efficiently as a part of dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists (Hirokawa et al., 2000).

Chemical Transformations and Reactions

- The compound and its analogs play a role in chemical transformations. For example, the transformation of bromo to ester in similar compounds has been performed using low-valent Pd(0), highlighting its importance in designing ligands for potential labeling of biological materials (Charbonnière et al., 2002).

- In a study of the carboxylation-dehydroxylation of phenolic compounds by a methanogenic consortium, similar compounds with chloro-, fluoro-, and bromo- substitutions were transformed into meta-substituted benzoic acids, demonstrating the compound's relevance in microbiological transformations (Bisaillon et al., 1993).

Electrocatalytic and Synthetic Applications

- The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid to 6-aminonicotinic acid, a process closely related to the subject compound, showcases its potential in green chemistry and carbon capture technologies (Feng et al., 2010).

- Similarly, the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine demonstrates the compound's importance in the field of organic synthesis, particularly in the selective functionalization of multi-halogenated pyridines (Stroup et al., 2007).

Propiedades

IUPAC Name |

[2-[(3-chloro-4-fluorophenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrClFN2O3/c16-11-4-10(6-19-7-11)15(22)23-8-14(21)20-5-9-1-2-13(18)12(17)3-9/h1-4,6-7H,5,8H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFVCSNNNQJNDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CNC(=O)COC(=O)C2=CC(=CN=C2)Br)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

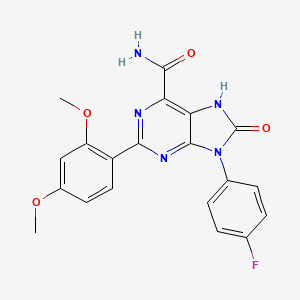

![1-methyl-8-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2685416.png)

![2-Cyano-2-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]formamido}acetamide](/img/structure/B2685419.png)

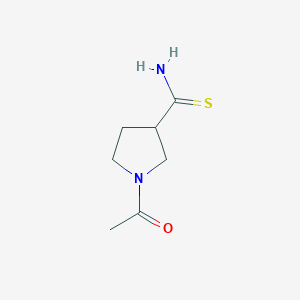

![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2685420.png)

![1-(4-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2685424.png)

![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/no-structure.png)

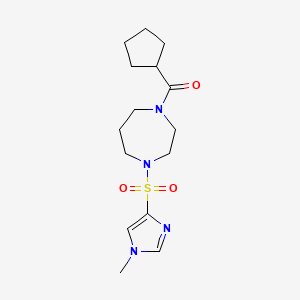

![6-[(Cyclopentylamino)sulfonyl]chromen-2-one](/img/structure/B2685428.png)

![2-[5-(4-Ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid](/img/structure/B2685431.png)